molecular formula C9H2Cl3NO2 B12875785 4,6,7-Trichloro-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile CAS No. 63314-49-8

4,6,7-Trichloro-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile

Cat. No.: B12875785
CAS No.: 63314-49-8
M. Wt: 262.5 g/mol
InChI Key: WXFVLGWIYJMNJF-UHFFFAOYSA-N
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Description

4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound known for its unique structure and properties It belongs to the class of isobenzofurans, which are characterized by a fused benzene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the chlorination of 3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 4, 6, and 7 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile .

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings .

Comparison with Similar Compounds

Similar Compounds

    5-Cyanophthalide: Another isobenzofuran derivative with a cyanide group at the 5 position.

    3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: A non-chlorinated analog of the compound .

Uniqueness

4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This chlorination pattern distinguishes it from other isobenzofuran derivatives, providing unique properties and applications .

Properties

CAS No.

63314-49-8

Molecular Formula

C9H2Cl3NO2

Molecular Weight

262.5 g/mol

IUPAC Name

4,6,7-trichloro-3-oxo-1H-2-benzofuran-5-carbonitrile

InChI

InChI=1S/C9H2Cl3NO2/c10-6-3(1-13)7(11)8(12)4-2-15-9(14)5(4)6/h2H2

InChI Key

WXFVLGWIYJMNJF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)C(=O)O1

Origin of Product

United States

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